Cas no 1806333-38-9 (3,5-Dimethyl-4-(fluoromethoxy)anisole)
3,5-Dimethyl-4-(fluoromethoxy)anisole Chemical and Physical Properties
Names and Identifiers
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- 3,5-Dimethyl-4-(fluoromethoxy)anisole
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- Inchi: 1S/C10H13FO2/c1-7-4-9(12-3)5-8(2)10(7)13-6-11/h4-5H,6H2,1-3H3
- InChI Key: NMCHJUVGWUIFRA-UHFFFAOYSA-N
- SMILES: FCOC1C(C)=CC(=CC=1C)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 140
- XLogP3: 3
- Topological Polar Surface Area: 18.5
3,5-Dimethyl-4-(fluoromethoxy)anisole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010015142-250mg |
3,5-Dimethyl-4-(fluoromethoxy)anisole |
1806333-38-9 | 97% | 250mg |
504.00 USD | 2021-07-05 | |
| Alichem | A010015142-500mg |
3,5-Dimethyl-4-(fluoromethoxy)anisole |
1806333-38-9 | 97% | 500mg |
839.45 USD | 2021-07-05 | |
| Alichem | A010015142-1g |
3,5-Dimethyl-4-(fluoromethoxy)anisole |
1806333-38-9 | 97% | 1g |
1,490.00 USD | 2021-07-05 |
3,5-Dimethyl-4-(fluoromethoxy)anisole Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,5-Dimethyl-4-(fluoromethoxy)anisole
Introduction to 3,5-Dimethyl-4-(fluoromethoxy)anisole (CAS No. 1806333-38-9)
3,5-Dimethyl-4-(fluoromethoxy)anisole, identified by the Chemical Abstracts Service Number (CAS No.) 1806333-38-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the class of methoxy-substituted anisoles, where the presence of a fluorine atom at the para position relative to the methoxy group introduces distinct electronic and steric effects, making it a valuable scaffold for medicinal chemistry innovation.
The structural motif of 3,5-Dimethyl-4-(fluoromethoxy)anisole consists of a benzene ring substituted with two methyl groups at the 3rd and 5th positions, and a fluoromethoxy group at the 4th position. This specific arrangement imparts both lipophilicity and electronic modulation, which are critical factors in drug design. The fluorine atom, being highly electronegative, can enhance binding affinity to biological targets by participating in hydrogen bonding or π-stacking interactions, while the methoxy group contributes to metabolic stability and solubility profile.
In recent years, fluorinated aromatic compounds have been extensively studied for their role in developing novel therapeutic agents. The introduction of fluorine into pharmaceutical molecules often leads to improved pharmacokinetic properties, such as enhanced bioavailability and prolonged half-life. For instance, 3,5-Dimethyl-4-(fluoromethoxy)anisole has been explored as a key intermediate in synthesizing kinase inhibitors, which are widely used in treating cancers and inflammatory diseases. The compound’s ability to serve as a versatile building block allows researchers to modify its structure further to optimize potency and selectivity against specific disease targets.
One of the most compelling aspects of 3,5-Dimethyl-4-(fluoromethoxy)anisole is its potential application in designing small-molecule probes for biochemical assays. The fluorine-labeled analogs of this compound have been utilized in nuclear magnetic resonance (NMR) and mass spectrometry (MS) studies to investigate enzyme mechanisms and protein-ligand interactions. Such studies are crucial for understanding drug-receptor binding dynamics, which can accelerate the discovery of next-generation drugs with improved efficacy and reduced side effects.
The agrochemical industry has also shown interest in 3,5-Dimethyl-4-(fluoromethoxy)anisole due to its structural similarity to certain bioactive natural products. Researchers have hypothesized that derivatives of this compound could exhibit herbicidal or pesticidal properties by interfering with essential metabolic pathways in plants or pests. Preliminary computational modeling suggests that modifications at the methyl or fluoro-methoxy positions could fine-tune the compound’s activity against specific targets while maintaining environmental safety profiles.
From a synthetic chemistry perspective, 3,5-Dimethyl-4-(fluoromethoxy)anisole serves as an excellent precursor for constructing more complex heterocyclic frameworks. Transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, can be employed to introduce additional functional groups onto the benzene core. These transformations open up avenues for creating novel molecules with tailored biological activities for therapeutic or agricultural applications.
The industrial production of 3,5-Dimethyl-4-(fluoromethoxy)anisole typically involves multi-step organic synthesis pathways that require careful optimization to ensure high yield and purity. Recent advancements in flow chemistry have enabled more efficient and scalable synthesis methods for fluorinated aromatic compounds like this one. Such innovations not only reduce production costs but also minimize waste generation, aligning with green chemistry principles that emphasize sustainability in chemical manufacturing.
As research progresses, the therapeutic potential of 3,5-Dimethyl-4-(fluoromethoxy)anisole continues to expand. Collaborative efforts between academic institutions and pharmaceutical companies are driving investigations into its role in modulating neurological disorders, infectious diseases, and metabolic syndromes. The compound’s unique combination of structural features makes it an attractive candidate for further exploration in drug discovery pipelines.
In conclusion,3,5-Dimethyl-4-(fluoromethoxy)anisole (CAS No. 1806333-38-9) represents a promising chemical entity with diverse applications across pharmaceuticals and agrochemicals. Its structural versatility allows for extensive modifications aimed at enhancing biological activity while maintaining favorable pharmacokinetic properties. Continued research into this compound will likely yield novel therapeutic agents that address unmet medical needs worldwide.
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